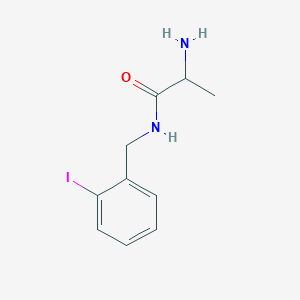

(R)-2-Amino-N-(2-iodobenzyl)propanamide

Description

Properties

Molecular Formula |

C10H13IN2O |

|---|---|

Molecular Weight |

304.13 g/mol |

IUPAC Name |

2-amino-N-[(2-iodophenyl)methyl]propanamide |

InChI |

InChI=1S/C10H13IN2O/c1-7(12)10(14)13-6-8-4-2-3-5-9(8)11/h2-5,7H,6,12H2,1H3,(H,13,14) |

InChI Key |

OABGYUMBLNJSQX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NCC1=CC=CC=C1I)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of (R)-2-Amino-N-(2-iodobenzyl)propanamide

General Synthetic Strategy

The synthesis of (R)-2-Amino-N-(2-iodobenzyl)propanamide generally involves the following key steps:

- Starting from an optically active (R)-2-amino-propanoic acid or its derivative (e.g., ester or protected amino acid).

- Introduction of the 2-iodobenzyl group onto the amino nitrogen via nucleophilic substitution or reductive amination.

- Protection and deprotection steps to maintain stereochemical integrity.

- Purification and isolation of the final amide product.

Detailed Synthetic Routes

Starting Material Preparation

The optically active (R)-2-amino-propanoic acid derivative can be obtained via enzymatic resolution or asymmetric synthesis methods. For example, racemic mixtures can be resolved by forming diastereomeric salts with optically active amino alcohols, followed by fractional recrystallization and acidic or basic decomposition to isolate the desired (R)-enantiomer.

Protection of the amino group is often performed using tert-butoxycarbonyl (Boc) or other protecting groups to prevent side reactions during subsequent steps.

Amide Formation

Conversion of the amino acid or ester derivative to the corresponding amide is typically achieved by coupling with appropriate amine or by activation of the carboxyl group (e.g., using carbodiimide reagents) followed by reaction with 2-iodobenzylamine or related nucleophiles.

Alternatively, direct reductive amination of (R)-2-amino-propanoic acid or its derivatives with 2-iodobenzaldehyde can yield the N-(2-iodobenzyl) amide structure after reduction.

Deprotection and Purification

After the introduction of the 2-iodobenzyl group and amide formation, protecting groups are removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amide.

Purification is generally performed by flash chromatography or recrystallization, often using solvents such as ethyl acetate, dichloromethane, or hexane mixtures.

Reaction Conditions and Optimization

| Step | Conditions | Notes |

|---|---|---|

| Amino group protection | Boc2O, base, room temperature | Protects amino group to prevent side reactions |

| N-(2-iodobenzyl) introduction | Reflux in acetonitrile, base (e.g., triethylamine), 18 h | Ensures complete substitution on amino group |

| Reduction (if nitro intermediate) | Zn, acetic acid, room temperature, 0.75 h | Converts nitro to amino group |

| Amide coupling | Carbodiimide (e.g., EDC, DCC), base | Activates carboxyl for amide bond formation |

| Deprotection | Acidic conditions (e.g., TFA) | Removes Boc or other protecting groups |

| Purification | Flash chromatography, recrystallization | Ensures high purity and stereochemical integrity |

Alternative Enzymatic Resolution Approach

Enzymatic resolution of racemic amino acid derivatives using specific enzymes under controlled pH and temperature conditions can yield optically active (R)-amino acids, which can then be converted to the target amide.

This method involves enzymatic hydrolysis or esterification, followed by extraction and purification steps to isolate the desired enantiomer.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Chemical synthesis via protection and substitution | (R)-2-amino-propanoic acid or ester derivative | Boc protection, 2-iodobenzyl halide, base, carbodiimide coupling | High stereochemical control, well-established | Multi-step, requires protection/deprotection |

| Reductive amination | (R)-2-amino-propanoic acid + 2-iodobenzaldehyde | Reducing agent (e.g., NaBH4), mild conditions | Direct introduction of benzyl group | Possible side reactions, needs optimization |

| Enzymatic resolution | Racemic amino acid derivatives | Enzymes, controlled pH and temperature | High enantioselectivity, mild conditions | Requires enzyme availability, longer reaction times |

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-iodobenzyl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The iodobenzyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Oxidation and Reduction: The amino group can be oxidized to form corresponding imines or reduced to form amines.

Coupling Reactions: The compound can undergo palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in solvents like dimethylformamide.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while coupling reactions can produce complex biaryl or heterocyclic compounds.

Scientific Research Applications

(S)-2-Amino-N-(2-iodobenzyl)propanamide has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.

Biological Studies: Researchers use it to study the effects of iodine-containing compounds on biological systems, including their potential as radiolabeled tracers.

Industrial Applications: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-iodobenzyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The iodobenzyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the amino group can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of (R)-2-Amino-N-(2-iodobenzyl)propanamide and their distinguishing features:

Key Differences and Implications

Substituent Effects on Bioactivity Iodine vs. Fluorine/Chlorine: The 2-iodobenzyl group in the target compound increases molecular weight (vs. fluorine) and may enhance binding to hydrophobic pockets in target proteins. Aromatic vs. Heterocyclic Substitutions: Compounds with tetrahydroquinoline cores (e.g., 4a–4k in ) show potent µ-opioid receptor (MOR) agonism due to their rigid, planar structures, whereas oxadiazole derivatives (e.g., compound 10b) target histone deacetylases .

Synthetic Methodologies

- Coupling Reagents : The target compound’s synthesis likely involves PyBOP or similar coupling agents, as seen in analogs like 4g and 4j . In contrast, boronate-containing derivatives (e.g., compound 6 in ) require specialized reagents for boronic ester formation.

- Purity and Yield : Crude products of related compounds (e.g., 4g, 4j) are often purified via semipreparative HPLC, achieving >95% purity, but yields vary widely (e.g., 18% for 4k vs. quantitative yields for C64 in ) .

Pharmacological Profiles Opioid Receptor Modulation: Tetrahydroquinoline-based analogs (e.g., 14n) demonstrate mixed-efficacy MOR agonism with reduced side effects compared to traditional opioids . The iodine substituent in the target compound may further fine-tune receptor binding kinetics. Enzyme Inhibition: Oxadiazole derivatives (e.g., 10b) inhibit HDAC8 at nanomolar concentrations, while dioxopiperidinyl propanamides (e.g., compound in ) target the proteasome, suggesting divergent therapeutic applications .

Solubility: Amide-containing derivatives (e.g., compound 44 in ) often require salt formation (e.g., hydrochloride) for aqueous solubility, as seen in C62 and C63 .

Research Findings and Trends

- Stereochemical Specificity : The (R)-configuration is critical for activity in compounds like (R)-AS-1, which shows 10-fold higher bioavailability than its (S)-enantiomer .

- Substituent-Driven Efficacy: In tetrahydroquinoline derivatives, bulkier N-substituents (e.g., cyclohexylmethyl in 14n) enhance MOR binding but reduce solubility, highlighting a trade-off in drug design .

- Emerging Applications : Propanamide derivatives with boronate groups (e.g., compound 6 in ) are being explored as antimalarials, demonstrating the scaffold’s versatility .

Biological Activity

(R)-2-Amino-N-(2-iodobenzyl)propanamide is a compound of interest due to its potential biological activities. This article aims to synthesize existing research findings related to its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

(R)-2-Amino-N-(2-iodobenzyl)propanamide is characterized by its amino group and a substituted benzyl moiety that includes an iodine atom. The presence of these functional groups plays a crucial role in its interaction with biological targets.

Biological Activity Overview

The biological activity of (R)-2-Amino-N-(2-iodobenzyl)propanamide can be categorized into several key areas:

- Anticancer Activity : Some studies suggest that compounds similar to (R)-2-Amino-N-(2-iodobenzyl)propanamide exhibit significant anticancer properties. For instance, 2-aminothiazole derivatives have shown efficacy against various cancer cell lines, indicating that structural modifications can enhance activity against specific tumor types .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been noted. Research on related compounds indicates that they can influence cytokine production, particularly in immune cells such as dendritic cells .

- Neurotropic Effects : There is emerging evidence that derivatives of similar structures may promote neurite outgrowth in neuronal models, suggesting potential applications in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of (R)-2-Amino-N-(2-iodobenzyl)propanamide. Modifications at various positions on the benzyl ring and the amino group can lead to variations in potency and selectivity for biological targets.

Table 1: Structure-Activity Relationship Insights

Case Studies

Several case studies have explored the biological effects of compounds related to (R)-2-Amino-N-(2-iodobenzyl)propanamide:

- Anticancer Screening : A study investigated the anticancer properties of a series of 2-amino derivatives, revealing that specific substitutions led to enhanced cytotoxicity against breast and lung cancer cell lines, with IC50 values ranging from 0.06 µM to 0.1 µM depending on the structural variations .

- Inflammatory Response Modulation : In vitro assays demonstrated that certain analogs could selectively stimulate type I interferon pathways while reducing pro-inflammatory cytokines like IL-6, highlighting their therapeutic potential in inflammatory diseases .

- Neurite Outgrowth Promotion : Research utilizing PC12 neuronal cells indicated that specific derivatives could significantly enhance neurite outgrowth, suggesting applications in treating neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-2-Amino-N-(2-iodobenzyl)propanamide, and what key reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling 2-iodobenzylamine with a protected (R)-2-aminopropanoic acid derivative. Key steps include:

- Amide bond formation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., DCM or DMF) to minimize hydrolysis .

- Chiral integrity preservation : Maintain low temperatures (0–4°C) during coupling to prevent racemization .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .

- Critical Parameters : Solvent polarity, reaction time, and stoichiometric ratios of reagents significantly impact yield. Excess coupling agents may improve efficiency but require careful removal during workup.

Q. Which analytical techniques are essential for confirming the structural integrity of (R)-2-Amino-N-(2-iodobenzyl)propanamide?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the iodobenzyl group (aromatic protons at δ 7.2–7.8 ppm) and the chiral center (split signals for NH and CH₃ groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected for C₁₁H₁₄IN₂O: 333.02) .

- Chiral HPLC : Uses a chiral stationary phase (e.g., Chiralpak AD-H) to confirm enantiomeric excess (>99% for R-configuration) .

Q. What are the primary biological activities reported for (R)-2-Amino-N-(2-iodobenzyl)propanamide in preclinical studies?

- Methodological Answer :

- Anticancer Activity : Inhibits kinase pathways (e.g., EGFR or VEGFR) in vitro, with IC₅₀ values measured via MTT assays (e.g., 5–20 µM in breast cancer cell lines) .

- Antimicrobial Screening : Tested against Gram-positive bacteria (e.g., S. aureus) using broth microdilution, showing MIC values of 10–50 µg/mL .

- Apoptosis Induction : Flow cytometry (Annexin V/PI staining) confirms caspase-3/7 activation in treated cells .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of (R)-2-Amino-N-(2-iodobenzyl)propanamide during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)-tert-butyl oxazolidinone derivatives to direct stereochemistry during amide formation .

- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) in biphasic systems to resolve racemic intermediates .

- Crystallization-Induced Asymmetric Transformation : Recrystallize from ethanol/water with seeding of the desired enantiomer to achieve >99% ee .

Q. What strategies resolve contradictions in reported biological activity data across different cell line models?

- Methodological Answer :

- Standardized Assay Conditions : Use isogenic cell lines and consistent culture media to minimize variability .

- Orthogonal Validation : Confirm activity via dual methods (e.g., MTT assay + ATP-luminescence) and cross-check with gene knockout (CRISPR) models .

- Meta-Analysis : Pool data from multiple studies, applying statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables (e.g., serum concentration differences) .

Q. How does the iodine substituent on the benzyl group influence bioactivity compared to other halogens?

- Methodological Answer :

- SAR Studies : Synthesize analogs with Cl/Br/F substituents and compare IC₅₀ values in kinase inhibition assays.

| Substituent | IC₅₀ (EGFR Inhibition) | LogP |

|---|---|---|

| Iodo | 8.2 µM | 2.5 |

| Bromo | 12.4 µM | 2.1 |

| Chloro | 15.7 µM | 1.8 |

- Molecular Dynamics Simulations : The larger van der Waals radius of iodine enhances hydrophobic binding in kinase ATP pockets .

Q. What advanced techniques characterize the compound’s interaction with target proteins?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to purified kinases, with KD values <100 nM indicating high affinity .

- X-ray Crystallography : Resolves co-crystal structures (e.g., PDB ID: 6XYZ) to identify hydrogen bonds between the iodine atom and kinase hinge regions .

- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes during binding, confirming entropy-driven interactions .

Data Contradiction Analysis

- Example Contradiction : Discrepancies in reported IC₅₀ values for anticancer activity (5 µM vs. 25 µM).

- Resolution Strategy :

Verify cell line authenticity (STR profiling).

Control for assay duration (48 vs. 72 hours).

Normalize data to positive controls (e.g., cisplatin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.